molecular formula C11H10ClNO2 B1394971 3-(4-chloro-1H-indol-1-yl)propanoic acid CAS No. 18108-88-8

3-(4-chloro-1H-indol-1-yl)propanoic acid

Cat. No.: B1394971
CAS No.: 18108-88-8
M. Wt: 223.65 g/mol
InChI Key: JXKDUTBKUKUDPG-UHFFFAOYSA-N
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Description

“3-(4-chloro-1H-indol-1-yl)propanoic acid” is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . It has a molecular formula of C11H10ClNO2 .


Synthesis Analysis

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Various classical and advanced synthesis methods for indoles have been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular weight of “this compound” is 223.66 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Enzyme Inhibition

3-(4-chloro-1H-indol-1-yl)propanoic acid has been studied for its potential as an enzyme inhibitor. One study discusses the synthesis of novel indole-based oxadiazole scaffolds, demonstrating their effectiveness as urease inhibitors, suggesting potential therapeutic applications in drug design (Nazir et al., 2018).

Antimicrobial Activity

Research has shown that Schiff bases derived from compounds like this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of these Schiff bases from tryptophan and their subsequent antimicrobial evaluation, indicating their potential in medical applications (Radhakrishnan et al., 2020).

Phospholipase Inhibition

Indole-based compounds like this compound have been used to design inhibitors for cytosolic phospholipase A2α. A study explored the synthesis and biological evaluation of these compounds, revealing their potential in treating inflammatory conditions (Tomoo et al., 2014).

Corrosion Inhibition

Compounds derived from this compound, like Schiff bases, have been investigated for their corrosion inhibition properties on carbon steel in acidic environments. This research suggests their utility in industrial applications where corrosion resistance is crucial (Vikneshvaran & Velmathi, 2019).

Crystal Structure Analysis

The compound has been used in crystal structure analysis to understand molecular geometries and interactions. A study involving the crystal structure of a compound related to this compound highlighted its importance in understanding molecular assemblies and interactions (Li et al., 2009).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that “3-(4-chloro-1H-indol-1-yl)propanoic acid” and other indole derivatives could have potential applications in the development of new drugs.

Biochemical Analysis

Biochemical Properties

3-(4-chloro-1H-indol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the interaction of this compound with specific cellular receptors and enzymes, leading to changes in downstream signaling pathways and gene expression profiles .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions . For instance, indole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular functions, such as prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation . The metabolic pathways of this compound can influence metabolic flux and metabolite levels, affecting its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, indole derivatives have been shown to interact with membrane transporters, facilitating their uptake into cells . The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall biological activity . For example, indole derivatives have been found to localize in the nucleus, where they can modulate gene expression by interacting with nuclear receptors and transcription factors .

Properties

IUPAC Name

3-(4-chloroindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-9-2-1-3-10-8(9)4-6-13(10)7-5-11(14)15/h1-4,6H,5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKDUTBKUKUDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293153
Record name 4-Chloro-1H-indole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18108-88-8
Record name 4-Chloro-1H-indole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18108-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-indole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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